The synthesis of 4-(1-(Aminomethyl)-2-propynyl)phenol can be achieved through various methods, primarily involving the reaction of phenolic compounds with propargylamine. The following outlines a common synthetic route:
The molecular structure of 4-(1-(Aminomethyl)-2-propynyl)phenol features:
The InChI string for this compound is InChI=1S/C10H11NO/c1-2-8(7-11)9-3-5-10(12)6-4-9/h1,3-6,8,12H,7,11H2
, which provides a detailed representation of its connectivity.
4-(1-(Aminomethyl)-2-propynyl)phenol can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced pharmacological properties .
The mechanism of action for 4-(1-(Aminomethyl)-2-propynyl)phenol primarily involves its interaction with biological targets such as receptors or enzymes. It has been studied for potential anti-inflammatory effects, which may involve:
The physical and chemical properties of 4-(1-(Aminomethyl)-2-propynyl)phenol include:
These properties are essential for determining its handling and application in laboratory settings .
4-(1-(Aminomethyl)-2-propynyl)phenol has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: